The Multi-Targeted Kinase Inhibitor DS17 (Dasatinib): A Comprehensive Technical Guide to its Mechanism of Action
The Multi-Targeted Kinase Inhibitor DS17 (Dasatinib): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS17, widely known as Dasatinib, is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its intricate mechanism of action and broad target profile have made it a subject of extensive research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Dasatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with resistance or intolerance to first-generation TKIs like imatinib.[1] Its mechanism of action is centered on the inhibition of the constitutively active BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[2] However, the therapeutic utility of Dasatinib extends beyond BCR-ABL inhibition due to its ability to engage a wider range of kinase targets.[3][4] This guide will dissect the multifaceted interactions of Dasatinib with its targets and the subsequent downstream signaling consequences.
Mechanism of Action
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] A key distinction from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[2][3]
Primary Target: BCR-ABL Kinase
The primary therapeutic target of Dasatinib is the BCR-ABL tyrosine kinase.[2] In CML and Ph+ ALL, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, leading to the expression of the BCR-ABL fusion protein with deregulated kinase activity.[2] This aberrant kinase continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and survival.[2] Dasatinib potently inhibits BCR-ABL kinase activity, leading to the induction of apoptosis in malignant cells.[2][5]
Secondary and Off-Target Kinases
Beyond BCR-ABL, Dasatinib inhibits a spectrum of other tyrosine kinases at nanomolar concentrations, contributing to both its therapeutic effects and potential side effects.[3][4]
Table 1: Key Kinase Targets of Dasatinib
| Kinase Family | Specific Targets | Cellular Functions |
| ABL Family | ABL1, ABL2 | Cell differentiation, division, adhesion, and stress response |
| SRC Family | SRC, LCK, YES, FYN | Cell growth, proliferation, migration, and survival |
| Tec Family | Tec, Btk | B-cell signaling and development |
| Receptor Tyrosine Kinases | c-KIT, PDGFRα, PDGFRβ, EPHA2, DDR1, DDR2 | Cell growth, differentiation, and angiogenesis |
Signaling Pathways Modulated by Dasatinib
Dasatinib's inhibition of multiple kinases leads to the modulation of several critical intracellular signaling pathways.
BCR-ABL Signaling Pathway
Dasatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking the activation of downstream pathways crucial for leukemic cell survival and proliferation, including:
-
RAS/MAPK Pathway: Involved in cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.
-
JAK/STAT Pathway: Contributes to cell growth and survival.[8][9]
SRC Family Kinase (SFK) Signaling
Dasatinib is a potent inhibitor of SFKs, which are involved in various cellular processes, including proliferation, migration, and survival.[9] Inhibition of SFKs by Dasatinib can lead to reduced tumor growth and metastasis in solid tumors where SFKs are overexpressed or hyperactivated.[10]
Unfolded Protein Response (UPR) Pathway
Recent studies have shown that Dasatinib can regulate the Unfolded Protein Response (UPR) mechanism, which is activated by endoplasmic reticulum (ER) stress and plays a role in cancer progression and therapy resistance.[11] Dasatinib has been shown to decrease the expression of UPR-related genes, suggesting another mechanism for its anti-cancer activity.[11]
Quantitative Data from Clinical Trials
The efficacy of Dasatinib has been demonstrated in several key clinical trials. The following tables summarize comparative data from studies involving patients with chronic phase CML.
Table 2: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (DASISION Trial - 5-Year Follow-up)
| Response Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | p-value |
| Complete Cytogenetic Response (CCyR) | 84% | 69% | 0.04 |
| Major Molecular Response (MMR) | 76% | 64% | 0.0022 |
| Progression-Free Survival (PFS) | 85% | 86% | NS |
| Overall Survival (OS) | 91% | 90% | NS |
Table 3: Efficacy of Dasatinib vs. High-Dose Imatinib in Imatinib-Resistant CML-CP (START-R Trial - 2-Year Follow-up)
| Response Metric | Dasatinib (70 mg twice daily) | High-Dose Imatinib (800 mg daily) | p-value |
| Complete Hematologic Response (CHR) | 93% | 82% | 0.034 |
| Major Cytogenetic Response (MCyR) | 53% | 33% | 0.017 |
| Complete Cytogenetic Response (CCyR) | 44% | 18% | 0.0025 |
| Major Molecular Response (MMR) | 29% | 12% | 0.028 |
Source:[14]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Dasatinib.
Kinase Inhibition Assay
This protocol determines the in vitro inhibitory activity of Dasatinib against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant target kinase, a specific peptide substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of Dasatinib.
-
Incubation: Incubate the kinase with the various concentrations of Dasatinib for a predetermined time.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Detection: After a set reaction time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Dasatinib and fit the data to a dose-response curve to determine the IC50 value.[15]
Cell Viability Assay
This protocol measures the effect of Dasatinib on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 CML cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dasatinib for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubation and Measurement: Incubate the plates according to the reagent manufacturer's instructions and then measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
Western Blotting for Phospho-Protein Analysis
This protocol assesses the inhibition of downstream signaling pathways by Dasatinib.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with Dasatinib at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL, a BCR-ABL substrate) and a primary antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the effect of Dasatinib on the phosphorylation of the target protein.[15][16]
Conclusion
Dasatinib (DS17) is a powerful multi-targeted kinase inhibitor with a complex and well-characterized mechanism of action. Its primary efficacy in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase, including many imatinib-resistant forms. Furthermore, its activity against a broader range of kinases, including SFKs, contributes to its therapeutic potential in other malignancies. The continued elucidation of its interactions with various signaling pathways, such as the UPR, will likely open new avenues for its clinical application. This guide provides a foundational understanding of Dasatinib's molecular pharmacology for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.
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